

Auristatin23: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

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Compound of Interest

Compound Name: Auristatin23

Cat. No.: B13652461

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Abstract

Auristatin23 is a potent synthetic antineoplastic agent belonging to the auristatin class of compounds. As a conjugate of Auristatin F, it exhibits significant cytotoxic activity against various cancer cell lines.^{[1][2][3]} This technical guide provides a comprehensive overview of the chemical structure, a plausible synthetic pathway, and the molecular mechanism of action of **Auristatin23**. Detailed experimental protocols for evaluating its biological activity are also presented, along with quantitative data on its potency. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Chemical Structure and Properties

Auristatin23 is a complex synthetic molecule with potent cytotoxic properties. Its chemical identity is defined by the following characteristics:

Property	Value
Molecular Formula	C ₄₉ H ₈₄ N ₆ O ₁₀
Formula Weight	917.23 g/mol
CAS Number	2375388-36-4
SMILES	<chem>C--INVALID-LINK--N--INVALID-LINK--C(=O)OC">C@H--INVALID-LINK--[C@]2(N(C(=O)C--INVALID-LINK--C">C@H--INVALID-LINK--C)CCC2)N(C)C(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--N(C)CCCCN(C)C(=O)OC(C)(C)C</chem>

Chemical Structure of **Auristatin23**:

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Caption: 2D Chemical Structure of **Auristatin23**.

Synthesis of Auristatin23

A specific, publicly available, step-by-step synthesis protocol for **Auristatin23** has not been detailed in the literature. However, based on the known synthesis of Auristatin F and general strategies for creating auristatin analogs, a plausible synthetic route can be outlined.^{[4][5][6]} The synthesis is a convergent process involving the preparation of key peptide fragments followed by their coupling.

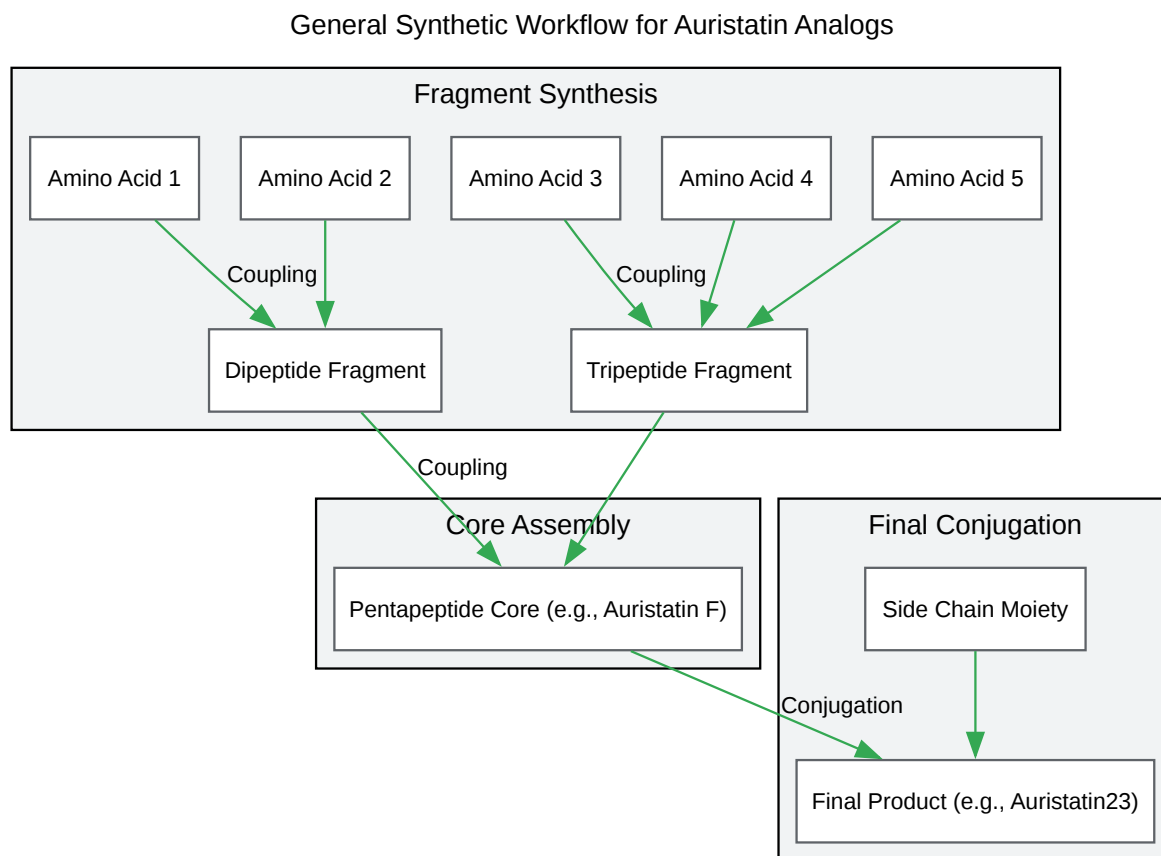
General Synthetic Strategy:

The synthesis of auristatins typically involves the solution-phase or solid-phase peptide synthesis of the constituent amino acid and peptide fragments. For **Auristatin23**, which is a conjugate of Auristatin F, the synthesis would likely first involve the assembly of the core Auristatin F pentapeptide. This would be followed by the conjugation of the specific side chain to the N-terminus.

Key steps in the synthesis of the Auristatin F core include:

- **Synthesis of the dipeptide and tripeptide fragments:** This involves standard peptide coupling reactions, often using coupling agents like HATU or HBTU, to link the individual amino acid building blocks. Protecting groups are used to prevent unwanted side reactions.
- **Coupling of the fragments:** The dipeptide and tripeptide fragments are then coupled to form the full pentapeptide backbone of Auristatin F.
- **Deprotection:** The protecting groups are removed to yield the final Auristatin F molecule.

The final step would be the conjugation of the specific N-terminal side chain that differentiates **Auristatin23** from Auristatin F.



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Caption: Generalized synthetic workflow for auristatin analogs.

Mechanism of Action

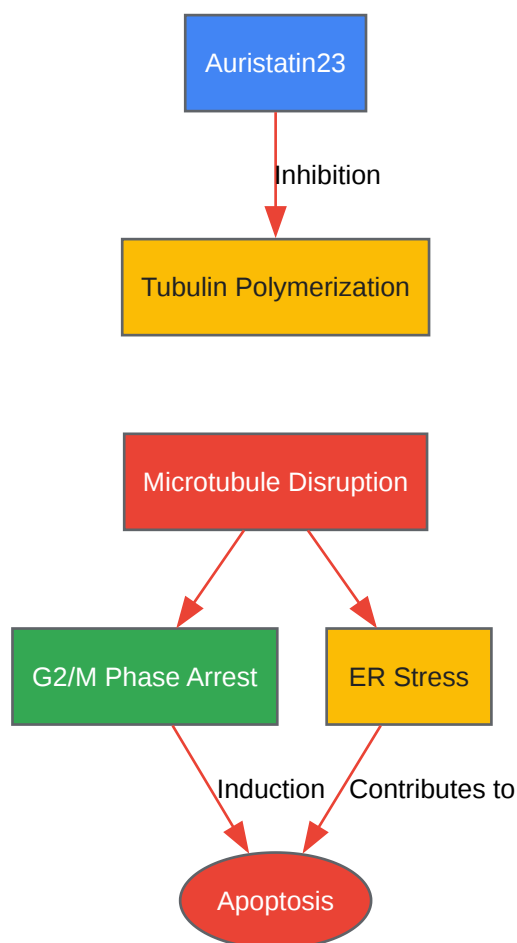
Auristatins, including **Auristatin23**, are highly potent antimitotic agents that exert their cytotoxic effects by disrupting microtubule dynamics.[7] This leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

Signaling Pathway of Auristatin-Induced Cytotoxicity:

The primary molecular target of auristatins is tubulin, the protein subunit of microtubules. By binding to tubulin, auristatins inhibit its polymerization into microtubules. This disruption of the microtubule network has several downstream consequences:

- **Mitotic Arrest:** The inability to form a functional mitotic spindle prevents cells from progressing through mitosis, leading to an arrest in the G2/M phase of the cell cycle.
- **Apoptosis Induction:** Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic proteins (e.g., Bax) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2), leading to caspase activation and programmed cell death.
- **ER Stress:** Disruption of the microtubule network can also induce endoplasmic reticulum (ER) stress, which can further contribute to apoptosis.

Mechanism of Auristatin-Induced Cell Death



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Caption: Signaling pathway of auristatin-induced cytotoxicity.

Quantitative Data

The cytotoxic potency of auristatins is typically quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines.

Compound	Cell Line	Assay	IC50 (nM)
Auristatin23	A2058 (Melanoma)	Cytotoxicity	1[8]
Auristatin F	Panel NCI-60	Cell Growth Inhibition	105[9]
MMAF	Karpas 299	Cell Proliferation	100-250[10]
MMAE	SKBR3 (Breast Cancer)	MTT Assay	3.27 ± 0.42[11]
MMAE	HEK293 (Kidney)	MTT Assay	4.24 ± 0.37[11]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of tubulin in a cell-free system.

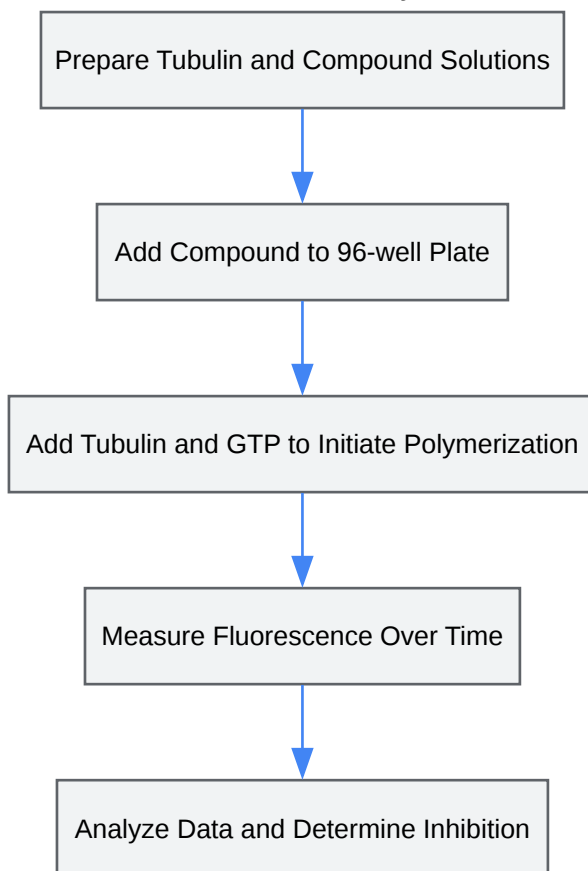
Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in fluorescence of a reporter dye that binds to polymerized microtubules.

Procedure:

- **Reagent Preparation:** Reconstitute purified tubulin in a general tubulin buffer. Prepare serial dilutions of **Auristatin23**.
- **Reaction Setup:** In a 96-well plate, add the test compound to the wells.
- **Initiation of Polymerization:** Add the tubulin solution to the wells, followed by GTP to initiate polymerization.
- **Measurement:** Immediately measure the fluorescence intensity at regular intervals using a microplate reader.

- **Data Analysis:** Plot fluorescence intensity versus time. The inhibitory effect is determined by comparing the polymerization in the presence and absence of the compound.

Workflow for In Vitro Tubulin Polymerization Assay



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Caption: Experimental workflow for tubulin polymerization assay.

Cell Viability (MTT) Assay

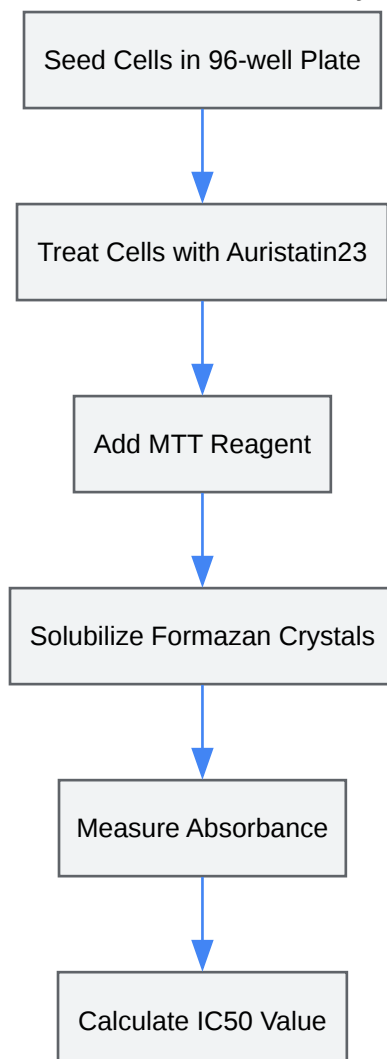
This assay measures the cytotoxic effect of a compound on cancer cell lines by assessing metabolic activity.

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

- Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a range of concentrations of **Auristatin23** for a specified period (e.g., 72 hours).
- MTT Addition: Add MTT solution to each well and incubate until formazan crystals are formed.
- Solubilization: Add a solubilization solution to dissolve the formazan crystals.
- Measurement: Measure the absorbance at a specific wavelength using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Workflow for MTT Cell Viability Assay



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Caption: Experimental workflow for MTT cell viability assay.

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